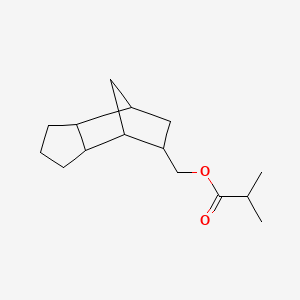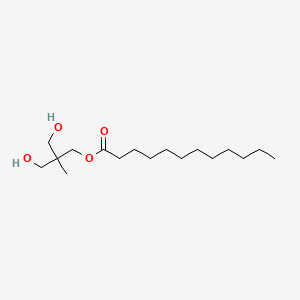
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate, also known as dodecanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, is a chemical compound with the molecular formula C17H34O5. It is an ester derived from lauric acid and a hydroxymethyl-substituted alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate typically involves the esterification of lauric acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with immobilized lipase enzymes to catalyze the reaction efficiently. The use of enzymatic catalysts is preferred due to their high selectivity and mild reaction conditions, which minimize side reactions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces ethers or amines.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing lauric acid and the corresponding alcohol. Lauric acid is known for its antimicrobial properties, which can disrupt microbial cell membranes and inhibit their growth. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a different ester group.
Lauric acid: The parent acid of the ester.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol: The alcohol component of the ester.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable emulsions and its biocompatibility make it valuable in various applications, particularly in the pharmaceutical and cosmetic industries.
Properties
CAS No. |
85376-06-3 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-16(20)21-15-17(2,13-18)14-19/h18-19H,3-15H2,1-2H3 |
InChI Key |
GHEGJIFLIHDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


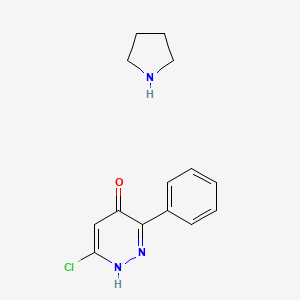
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
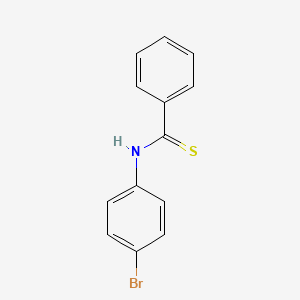
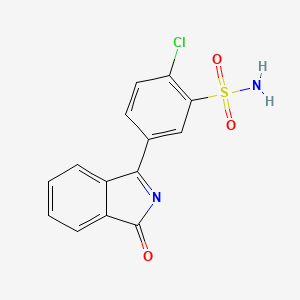
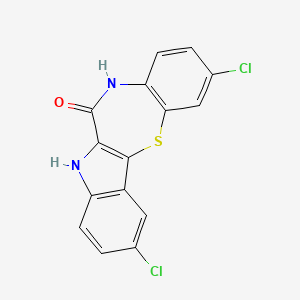

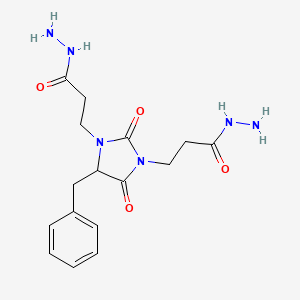
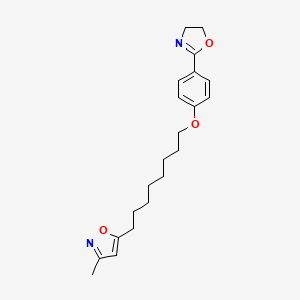
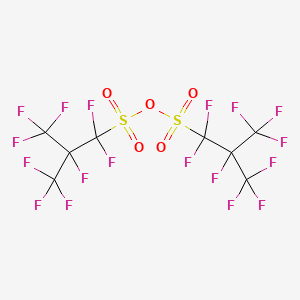

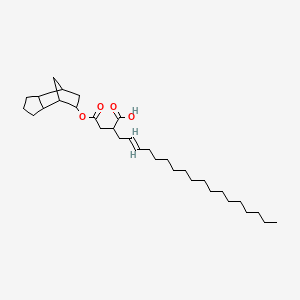
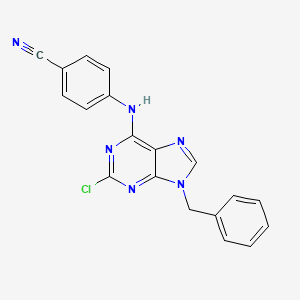
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
